molecular formula C23H38O2 B039762 2-Cyclododecenyl camphanate CAS No. 120450-70-6

2-Cyclododecenyl camphanate

Cat. No.: B039762
CAS No.: 120450-70-6
M. Wt: 362.5 g/mol
InChI Key: XRTQJRZAEFORQH-UHFFFAOYSA-N
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Description

Beta-Ergocryptine: is a natural ergot alkaloid, which is a type of indole derivative produced by fungi, particularly those in the Clavicipitaceae family. It is one of the two isomers of ergocryptine, the other being alpha-ergocryptine. The beta form differs from the alpha form by the position of a single methyl group, which is a result of the biosynthesis process where the amino acid leucine is replaced by isoleucine .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Beta-Ergocryptine is typically isolated from ergot or fermentation broth. The biosynthetic pathway begins with the prenylation of L-tryptophan using dimethylallyl pyrophosphate (DMAPP), derived from mevalonic acid. This reaction is catalyzed by a prenyltransferase enzyme named FgaPT2 in Aspergillus fumigatus .

Industrial Production Methods: : Industrial production of beta-Ergocryptine involves the cultivation of ergot fungi, particularly Claviceps purpurea, on suitable substrates. The ergot sclerotia are harvested, and the alkaloids are extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: : Beta-Ergocryptine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

Beta-Ergocryptine has a wide range of scientific research applications:

Mechanism of Action

Beta-Ergocryptine exerts its effects primarily through interactions with neurotransmitter receptors in the central nervous system. It acts as an agonist or antagonist at various serotonin, dopamine, and adrenergic receptors. This interaction modulates the release of neurotransmitters, thereby influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

    Alpha-Ergocryptine: The alpha isomer of ergocryptine, differing only in the position of a single methyl group.

    Dihydroergocryptine: A hydrogenated derivative of ergocryptine with similar pharmacological properties.

    Bromocriptine: A derivative of ergocryptine used in the treatment of Parkinson’s disease and other conditions.

Uniqueness: : Beta-Ergocryptine is unique due to its specific structural configuration, which influences its interaction with biological targets and its pharmacological profile. The presence of the sec-butyl group instead of the isobutyl group in alpha-ergocryptine is a key distinguishing feature .

Properties

CAS No.

120450-70-6

Molecular Formula

C23H38O2

Molecular Weight

362.5 g/mol

IUPAC Name

[(1S,2E)-cyclododec-2-en-1-yl] (1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate

InChI

InChI=1S/C22H34O4/c1-20(2)21(3)15-16-22(20,26-18(21)23)19(24)25-17-13-11-9-7-5-4-6-8-10-12-14-17/h11,13,17H,4-10,12,14-16H2,1-3H3/b13-11+/t17-,21+,22-/m1/s1

InChI Key

XRTQJRZAEFORQH-UHFFFAOYSA-N

Isomeric SMILES

C[C@@]12CC[C@@](C1(C)C)(OC2=O)C(=O)O[C@H]\3CCCCCCCCC/C=C3

SMILES

CC1(C2(CCC1(OC2=O)C(=O)OC3CCCCCCCCCC=C3)C)C

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)OC3CCCCCCCCCC=C3)C)C

Synonyms

2-cyclododecenyl camphanate

Origin of Product

United States

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